The Mechanism of Action of AS1949490: A Technical Guide
The Mechanism of Action of AS1949490: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1949490 is a potent and selective small-molecule inhibitor of SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By competitively inhibiting SHIP2, AS1949490 modulates critical intracellular signaling pathways, primarily the insulin signaling cascade. This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, resulting in enhanced downstream signaling through protein kinase B (Akt). The downstream effects include increased glucose uptake and consumption in muscle cells and suppression of gluconeogenesis in liver cells, highlighting its potential as a therapeutic agent for type 2 diabetes. Additionally, AS1949490 has been shown to exert effects in the central nervous system by promoting the stabilization of brain-derived neurotrophic factor (BDNF) mRNA. This guide provides an in-depth overview of the mechanism of action of AS1949490, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: SHIP2 Inhibition
AS1949490 functions as a competitive inhibitor of SHIP2.[1][2] SHIP2 is a lipid phosphatase that plays a crucial negative regulatory role in the insulin signaling pathway by dephosphorylating the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PIP2). By inhibiting SHIP2, AS1949490 prevents the degradation of PIP3. This leads to an accumulation of PIP3 at the plasma membrane, which in turn serves as a docking site for pleckstrin homology (PH) domain-containing proteins, most notably phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). The increased localization of Akt to the membrane facilitates its phosphorylation by PDK1 and other kinases, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating key cellular processes such as glucose metabolism, cell growth, and survival.
Signaling Pathway Diagram
Caption: Mechanism of AS1949490 in the insulin signaling pathway.
Quantitative Data
The inhibitory activity and selectivity of AS1949490 have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of AS1949490
| Target Enzyme | Species | IC50 (µM) | Ki (µM) | Notes |
| SHIP2 | Human | 0.62[1][2] | 0.44[1] | Competitive inhibitor. |
| SHIP2 | Mouse | 0.34[1] | - | |
| SHIP1 | Human | 13 | - | Demonstrates ~21-fold selectivity for SHIP2 over SHIP1. |
| PTEN | Human | >50 | - | No significant inhibition. |
| Synaptojanin | Human | >50 | - | No significant inhibition. |
| Myotubularin | Human | >50 | - | No significant inhibition. |
Table 2: Cellular and In Vivo Effects of AS1949490
| Experimental System | Treatment | Effect |
| L6 Myotubes | 0-16 µM AS1949490 for 15 min | Dose-dependent increase in insulin-induced Akt phosphorylation.[1] |
| L6 Myotubes | 0-10 µM AS1949490 for 48 h | Increased glucose consumption and uptake.[1] |
| FAO Hepatocytes | 0-10 µM AS1949490 for 24 h | Suppression of gluconeogenesis.[1] |
| Normal ICR Mice | 300 mg/kg AS1949490 (single oral dose) | Inhibition of gluconeogenic gene expression in the liver.[1] |
| Diabetic db/db Mice | 300 mg/kg AS1949490 (chronic treatment) | Significantly lowered plasma glucose and improved glucose intolerance.[1] |
| Cultured Cortical Neurons | 1-30 µM AS1949490 | Promotes PKC-dependent stabilization of BDNF mRNA.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of AS1949490.
SHIP2 Phosphatase Assay (Malachite Green)
This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.
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Reagents: Recombinant human SHIP2, Ins(1,3,4,5)P4 substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT), AS1949490, Malachite Green solution.
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Procedure:
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Prepare serial dilutions of AS1949490 in the assay buffer.
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In a 96-well plate, add 10 µL of the AS1949490 dilution, 20 µL of recombinant SHIP2 enzyme, and 10 µL of assay buffer.
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Pre-incubate the plate at 37°C for 15 minutes.
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Initiate the reaction by adding 10 µL of the Ins(1,3,4,5)P4 substrate.
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Incubate the reaction at 37°C for 30 minutes.
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Stop the reaction and detect the released phosphate by adding 100 µL of Malachite Green solution.
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After a 15-minute color development period at room temperature, measure the absorbance at 620-660 nm.
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Calculate the IC50 value by fitting the data to a dose-response curve.
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Akt Phosphorylation Assay (Western Blot)
This method is used to determine the level of Akt activation in response to AS1949490 treatment in cell culture.
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Cell Line: L6 myotubes.
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Reagents: DMEM, fetal bovine serum (FBS), insulin, AS1949490, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt), HRP-conjugated secondary antibody, ECL substrate.
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Procedure:
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Culture L6 myoblasts in DMEM with 10% FBS until confluent, then differentiate into myotubes in DMEM with 2% FBS.
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Serum-starve the myotubes for 4-6 hours.
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Pre-treat the cells with various concentrations of AS1949490 for 15 minutes.
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Stimulate the cells with 1 nM insulin for 10 minutes.
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Wash the cells with ice-cold PBS and lyse with lysis buffer.
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Determine protein concentration of the lysates using a BCA assay.
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Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe with an antibody for total Akt as a loading control.
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Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
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Cell Line: L6 myotubes.
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Reagents: AS1949490, insulin, Krebs-Ringer-HEPES (KRH) buffer, 2-deoxy-[3H]-glucose (radioactive) or 2-NBDG (fluorescent).
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Procedure:
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Differentiate L6 myotubes in a 24-well plate.
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Treat cells with AS1949490 (e.g., 10 µM) for 48 hours.
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Wash cells with KRH buffer and incubate in KRH buffer with or without 100 nM insulin for 30 minutes.
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Add 2-deoxy-[3H]-glucose and incubate for 10 minutes.
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Stop the uptake by washing the cells rapidly with ice-cold PBS.
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Lyse the cells with 0.1 M NaOH.
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Measure the radioactivity in the lysate using a scintillation counter.
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Normalize the glucose uptake to the total protein content of each well.
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Gluconeogenesis Assay
This assay measures the production of glucose from non-carbohydrate precursors in hepatocytes.
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Cell Line: FAO rat hepatoma cells.
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Reagents: AS1949490, insulin, gluconeogenesis buffer (glucose-free DMEM containing sodium lactate and sodium pyruvate), glucose assay kit.
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Procedure:
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Culture FAO cells to confluence in a 12-well plate.
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Treat the cells with AS1949490 and insulin for 24 hours.
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Wash the cells with PBS and incubate in gluconeogenesis buffer for 6 hours.
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Collect the medium and measure the glucose concentration using a commercially available glucose assay kit.
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Normalize the glucose production to the total protein content.
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Experimental and Logical Workflows
Drug Discovery and Characterization Workflow
References
- 1. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AS1949490, an inhibitor of 5'-lipid phosphatase SHIP2, promotes protein kinase C-dependent stabilization of brain-derived neurotrophic factor mRNA in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
